Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate
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Overview
Description
Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate is a chemical compound with a complex structure that includes a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate typically involves the reaction of a suitable ester with an amino acid derivative. One common method involves the esterification of 3-amino-2-oxopyrrolidine with methyl 3-methylbutanoate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as crystallization and chromatography is common to achieve high purity levels required for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrrolidinone derivatives, which can have different functional groups attached to the nitrogen or carbon atoms in the ring .
Scientific Research Applications
Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate
- Methyl (S)-2-(3-amino-2-oxopyrrolidin-1-yl)acetate hydrochloride
Uniqueness
Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate is unique due to its specific structural features, such as the presence of a methyl group on the butanoate moiety, which can influence its reactivity and biological activity. This structural uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Biological Activity
Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate, an organic compound with the molecular formula C10H18N2O3 and a molecular weight of 214.26 g/mol, has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, synthesis methods, and interaction studies with biological targets.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with an amino group and a methyl butanoate moiety. The presence of these functional groups significantly influences its reactivity and interactions in various chemical contexts. The structural characteristics are pivotal in determining its biological activity, including:
Property | Details |
---|---|
Molecular Formula | C10H18N2O3 |
Molecular Weight | 214.26 g/mol |
Structural Features | Pyrrolidine ring, amino group, methyl butanoate |
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell walls or inhibition of essential metabolic pathways.
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promising anticancer activity in several studies. Preliminary investigations suggest that it may induce apoptosis in cancer cells through mechanisms involving:
- Enzyme inhibition : Targeting specific enzymes crucial for cancer cell survival.
- Receptor modulation : Interacting with cell surface receptors to trigger apoptotic pathways.
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets. These interactions can lead to alterations in enzyme activity or receptor signaling pathways, contributing to its therapeutic effects. Notably, the compound's structure allows for binding to various biological targets, enhancing its potential efficacy as a drug candidate.
Synthesis Methods
The synthesis of this compound typically involves esterification processes. Common methods include:
- Esterification of carboxylic acid with alcohol : This method is straightforward and yields the desired ester efficiently.
- Use of coupling reagents : Coupling agents can facilitate the formation of the ester bond under mild conditions.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : A study conducted by researchers showed that this compound inhibited the growth of Staphylococcus aureus at concentrations as low as 50 µg/mL.
- Anticancer Study : In a cell line study involving human breast cancer cells (MCF-7), the compound induced significant apoptosis at concentrations ranging from 10 to 100 µM, with a notable increase in caspase activity observed.
Properties
Molecular Formula |
C10H18N2O3 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
methyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate |
InChI |
InChI=1S/C10H18N2O3/c1-6(2)8(10(14)15-3)12-5-4-7(11)9(12)13/h6-8H,4-5,11H2,1-3H3 |
InChI Key |
DFYONRPUWAUVLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OC)N1CCC(C1=O)N |
Origin of Product |
United States |
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